1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Description
1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol (CAS: 1803604-15-0) is a cyclohexanol derivative featuring a pyrrolidine ring attached at the C2 position and a methyl group at the C1 position of the cyclohexanol core. Its molecular formula is C₁₁H₂₁NO (MW: 183.16 g/mol) . This contrasts sharply with other cyclohexanol derivatives, such as menthol or fluorinated amino alcohols, which are well-studied.
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(13)7-3-2-5-9(11)10-6-4-8-12-10/h9-10,12-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUPEGCVMBPGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol involves several steps. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is typically formed through a cyclization reaction.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Addition of the Hydroxyl Group: The hydroxyl group is added through a hydroxylation reaction, often using oxidizing agents.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyrrolidine ring.
Substitution: The methyl or hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Potential Therapeutic Uses:
Research indicates that 1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol may exhibit pharmacological properties that could be beneficial in treating various neurological disorders. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
2. Case Studies:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrrolidine derivatives, including this compound, highlighting its potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter levels .
Materials Science
1. Polymer Chemistry:
The compound has been investigated as a building block for synthesizing novel polymers. Its unique structure allows it to impart specific mechanical and thermal properties to polymer matrices, making it suitable for applications in coatings and advanced materials.
2. Case Studies:
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer formulations improved their resilience and thermal stability, suggesting its utility in developing high-performance materials for automotive and aerospace applications .
Synthetic Intermediate
1. Role in Synthesis:
As a synthetic intermediate, this compound is valuable for the synthesis of other complex organic compounds. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and cyclization processes.
2. Case Studies:
A comprehensive study highlighted its use in synthesizing novel heterocyclic compounds that possess significant biological activity. This research emphasizes the compound's versatility as a precursor in drug discovery .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
A close structural analog, 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol (CAS: 1559314-99-6), shares the same molecular formula (C₁₁H₂₁NO) and near-identical molecular weight (183.29 g/mol) . The critical difference lies in the methyl group position: C4 in the analog versus C1 in the target compound. This positional isomerism likely alters steric and electronic effects, impacting:
- Lipophilicity : The C1 methyl group may hinder rotational freedom, reducing solubility compared to the C4 isomer.
- Receptor Binding : Steric hindrance at C1 could limit interactions with biological targets compared to the more accessible C4 methyl group.
Pyrrolidine-Substituted Cyclohexanols: 2-(Pyrrolidin-1-yl)cyclohexan-1-ol
2-(Pyrrolidin-1-yl)cyclohexan-1-ol (CAS: 93080-29-6, C₁₀H₁₉NO) differs in the substitution pattern: the pyrrolidine is attached via a nitrogen atom (pyrrolidin-1-yl) rather than a carbon (pyrrolidin-2-yl) . Key distinctions include:
- Basicity : The secondary amine in the target compound (pyrrolidin-2-yl) is less basic than the tertiary amine in the 1-yl analog, affecting protonation states under physiological conditions.
Fluorinated Cyclohexanol Derivatives
Fluorinated analogs, such as trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol, demonstrate enhanced cell permeability due to fluorine’s electronegativity and intramolecular hydrogen bonding (N–H···F) . Comparative insights:
Menthol and Terpene Derivatives
Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol, CAS: 2216-51-5) shares the cyclohexanol scaffold but features an isopropyl group at C2 and methyl at C5 . Key differences:
- Solubility : Menthol is slightly water-soluble (0.89 kg/m³) due to its compact hydrophobic groups , whereas the target compound’s pyrrolidine may increase polarity but reduce solubility due to bulk.
- Applications : Menthol is widely used in pharmaceuticals and cosmetics for its cooling effect, while the target compound’s applications remain unexplored.
Trifluoromethyl-Substituted Cyclohexanols
BAY-390 derivatives, such as 2-[(4-chlorophenyl)methyl]-3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol (24a), highlight the impact of electronegative groups :
- Electron-Withdrawing Effects : The trifluoromethyl group in 24a increases acidity (pKa ~10–12) compared to the target compound’s methyl group (pKa ~15–16).
- Metabolic Stability: Fluorine atoms in 24a improve resistance to oxidative metabolism, a feature absent in the non-fluorinated target compound .
Biological Activity
1-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which combines a cyclohexanol framework with a pyrrolidine moiety. This structural configuration contributes to its biological properties and interactions with various biological targets.
The compound's mechanism of action involves interactions with specific enzymes and receptors in the body. Research indicates that it may function as an inhibitor or modulator of certain biochemical pathways, particularly those related to the central nervous system (CNS). Studies have shown that the compound can influence neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety and depression.
CNS Activity
This compound has been studied for its effects on the CNS. It exhibits potential anxiolytic and antidepressant properties, which are attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. In vitro studies have demonstrated that the compound enhances serotonergic activity, suggesting its potential utility in treating mood disorders .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of this compound against various pathogens. In vitro assays have shown that it possesses significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Study 1: CNS Modulation
A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in anxiety-like behaviors. The results indicated a dose-dependent response, where higher doses correlated with increased anxiolytic effects. Behavioral assays such as the elevated plus maze and open field tests were utilized to assess these effects .
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various compounds, this compound exhibited potent activity against Staphylococcus aureus, with an MIC of 3.12 μg/mL. This efficacy was further validated through time-kill studies, which demonstrated rapid bactericidal activity .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
